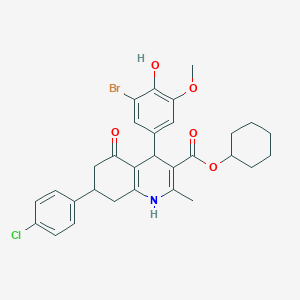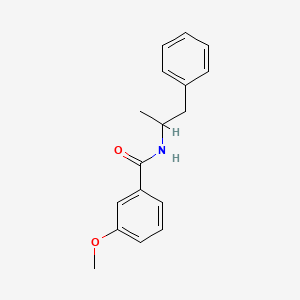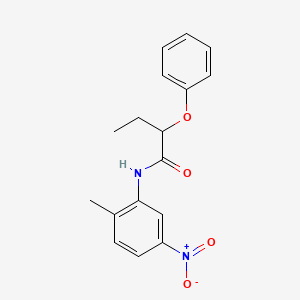
2-(4-chlorophenyl)-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as tamoxifen, which is a drug used for the treatment of breast cancer. However,
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione involves its ability to block the estrogen receptor. This compound acts as a selective estrogen receptor modulator (SERM), which means that it can either act as an agonist or antagonist of the estrogen receptor depending on the tissue type. In breast tissue, tamoxifen acts as an antagonist, blocking the estrogen receptor and preventing the growth of breast cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione are mainly related to its ability to block the estrogen receptor. In addition to its use in the treatment of breast cancer, tamoxifen has also been studied for its potential use in the prevention of breast cancer in high-risk women. This compound has also been shown to have beneficial effects on bone density and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-chlorophenyl)-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione in lab experiments is its well-established mechanism of action. This compound has been extensively studied for its ability to block the estrogen receptor, making it a useful tool for studying the role of estrogen in various physiological processes. However, one limitation of using tamoxifen in lab experiments is its potential off-target effects, which may complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenyl)-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione. One area of research involves the development of new SERMs with improved selectivity and potency. Another area of research involves the use of tamoxifen in combination with other drugs for the treatment of cancer. Additionally, there is a need for further research to understand the potential off-target effects of this compound and to develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione can be achieved through several methods. One of the most common methods is the Friedel-Crafts reaction, where 4-chlorobenzophenone is reacted with diphenylmethane in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reduction of 4-chlorobenzophenone with sodium borohydride, followed by the reaction with benzyl chloride in the presence of a base.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various fields. In the field of cancer research, tamoxifen has been shown to be effective in the treatment of breast cancer by blocking the estrogen receptor. This compound has also been studied for its potential use in the treatment of other types of cancer such as prostate and ovarian cancer.
Propiedades
IUPAC Name |
2-benzhydryl-2-(4-chlorophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19ClO2/c29-22-17-15-21(16-18-22)28(26(30)23-13-7-8-14-24(23)27(28)31)25(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-18,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSRSUVFAADFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,2-ethanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5198704.png)


![3-{[(4-chloro-3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5198718.png)


![7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5198749.png)
![(2-methoxyphenyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5198750.png)
![5-chloro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5198761.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5198763.png)

![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5198775.png)
![7-(2-chloro-4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5198776.png)